molecular formula C22H22N4OS2 B2746956 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013785-24-4

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2746956
CAS No.: 1013785-24-4
M. Wt: 422.57
InChI Key: HYLGMWXCKAFMMI-UHFFFAOYSA-N
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Description

N-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)-4-methylbenzamide is a complex chemical compound with diverse applications in scientific research. Its unique structure offers potential in various fields such as medicinal chemistry, material science, and organic synthesis. In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . The crude solid was purified by column chromatography (PE : EA = 50 : 1) to give the product compound .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. For instance, the crude solid was purified by column chromatography (PE : EA = 50 : 1) to give the product compound .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Studies have shown that analogs of the compound exhibit promising antibacterial activity, especially against pathogens such as Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells. This indicates potential applications in developing new antibacterial agents M. Palkar et al., 2017.

Heterocyclic Synthesis

The compound's framework has been utilized in heterocyclic synthesis, leading to the development of various nitrogen-containing heterocycles. This versatility in chemical reactions underscores its significance in synthetic organic chemistry and the potential for creating novel molecules with diverse biological activities R. Mohareb et al., 2004.

Anti-Inflammatory and Analgesic Agents

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities, suggesting potential applications in the development of new therapeutic agents for treating inflammation and pain A. Abu‐Hashem et al., 2020.

Insecticidal Activity

Certain pyrazole amide derivatives, based on structural similarities to this compound, have shown promising insecticidal activity against pests like Helicoverpa armigera. This indicates the potential for developing new insecticides to improve agricultural productivity Xi-le Deng et al., 2016.

Anticancer Activity

The compound and its derivatives have been investigated for anticancer activities, with some showing potent effects against various cancer cell lines. This highlights the potential for the development of new anticancer agents S. M. Gomha et al., 2016.

Future Directions

Benzothiazole derivatives have shown potential in various fields such as medicinal chemistry, material science, and organic synthesis. They have been synthesized as potential biological agents and efficient emitting materials . Therefore, future research could focus on exploring these potentials further and developing new benzothiazole derivatives with enhanced properties and applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS2/c1-12-8-9-14-18(10-12)29-22(24-20(27)16-11-13(2)26(3)25-16)19(14)21-23-15-6-4-5-7-17(15)28-21/h4-7,11-12H,8-10H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLGMWXCKAFMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=NN(C(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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